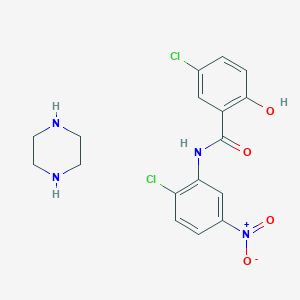
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide;piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide;piperazine is a compound known for its significant biological effects. It is an active substance in the drug Niclosamide (Phenasal), which is used as an anticestodal agent . This compound has been studied for its potential to improve biological effects through various modifications .
Vorbereitungsmethoden
The synthesis of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloro-5-nitroaniline under specific conditions . The reaction typically requires a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with the amine to form the desired benzamide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can participate in nucleophilic aromatic substitution reactions.
Formation of Ammonium Salts: Reactions with higher amines (e.g., dodecan-1-amine, hexadecan-1-amine) and 1-(2-aminoethyl)-piperazine lead to the formation of water-soluble ammonium salts.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used in the study of nucleophilic aromatic substitution reactions and the formation of ammonium salts.
Biology and Medicine: As an active ingredient in Niclosamide, it is used to treat tapeworm infections. Research is ongoing to explore its potential in other therapeutic areas.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. In the case of Niclosamide, it disrupts the energy metabolism of tapeworms by uncoupling oxidative phosphorylation, leading to the death of the parasite . The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other halogenated benzamides and nitroaniline derivatives. For example:
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: This compound is structurally similar and has been studied for its biological effects.
2-chloro-5-nitroaniline: A precursor in the synthesis of the target compound.
The uniqueness of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide lies in its specific combination of functional groups, which confer its distinct biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C17H18Cl2N4O4 |
|---|---|
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide;piperazine |
InChI |
InChI=1S/C13H8Cl2N2O4.C4H10N2/c14-7-1-4-12(18)9(5-7)13(19)16-11-6-8(17(20)21)2-3-10(11)15;1-2-6-4-3-5-1/h1-6,18H,(H,16,19);5-6H,1-4H2 |
InChI-Schlüssel |
XTRZTXRGVZSSPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN1.C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


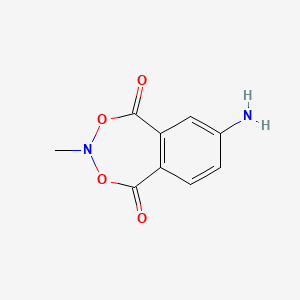
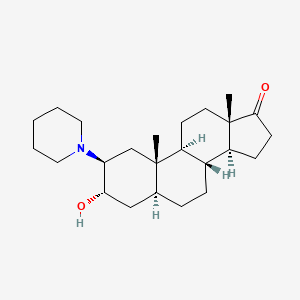
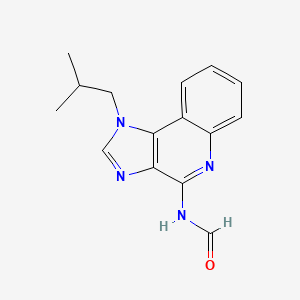
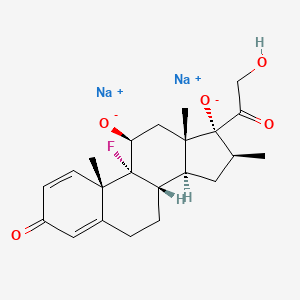
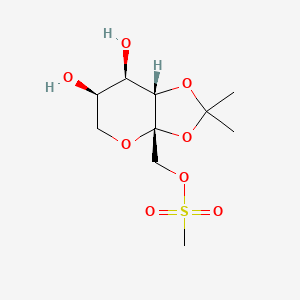
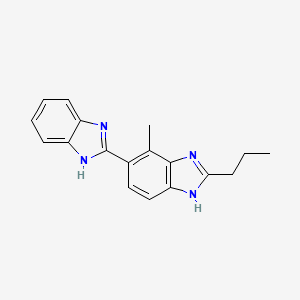
![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)
![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)


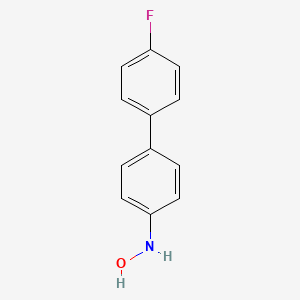
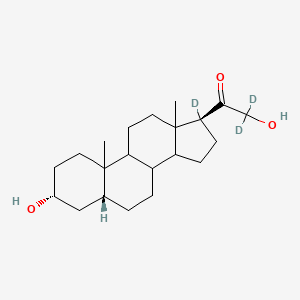
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)
